1-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE
Overview
Description
1-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and pyrrolidinyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core phenyl ring, followed by the introduction of chloro and fluoro substituents. The pyrrolidinyl group is then attached through a series of nucleophilic substitution reactions. The final step involves the addition of the methanesulfonamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth and signaling pathways.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE shares similarities with other sulfonamide derivatives, such as:
- 1-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(MORPHOLIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE
- 1-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2S/c19-17-4-3-5-18(20)16(17)13-25(23,24)21-12-14-6-8-15(9-7-14)22-10-1-2-11-22/h3-9,21H,1-2,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHMYHNFTAVQOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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